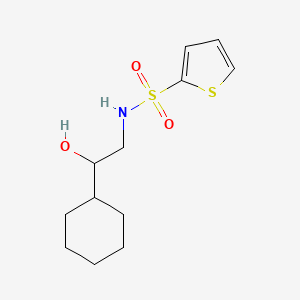

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S2/c14-11(10-5-2-1-3-6-10)9-13-18(15,16)12-7-4-8-17-12/h4,7-8,10-11,13-14H,1-3,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNABQUFJMWFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide typically involves the following steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of cyclohexylamine with ethylene oxide to form 2-cyclohexyl-2-hydroxyethylamine.

Sulfonamide Formation: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)thiophene-2-sulfonamide.

Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-amine.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonamides on various biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.

Medicine

In medicinal chemistry, N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the thiophene and sulfonamide groups.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The hydroxyethyl and cyclohexyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Ketone-containing analogues (e.g., N-(3-oxocyclohexyl)) show high yields (73%) but may exhibit reduced stability due to reactive carbonyl groups .

- Phenoxyethyl and propargyl derivatives demonstrate moderate to low yields (31–53%), with physical states ranging from solids to liquids, influenced by substituent rigidity .

- Spiro-annulated systems (e.g., Compound 5k) exhibit rigid structures, favoring crystallinity and defined melting points .

Physical and Spectral Properties

Key Observations :

- Hydroxyethyl and hydroxyaryl substituents (e.g., N-(2-hydroxy-4-methylphenyl)) show distinct hydroxyl proton signals in NMR (δ 5.2) , useful for structural confirmation.

- Alkyne-containing derivatives (e.g., propargyl) display characteristic alkynyl protons in δ 2.5–3.0 .

- Spiro-annulated systems exhibit complex splitting patterns due to cyclic rigidity, aiding in structural elucidation .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial effects. The structural features of this compound, particularly the thiophene ring and sulfonamide group, are critical for its biological activity.

The biological activity of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

Research indicates that N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide may serve as a potent anti-inflammatory agent. In vitro studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens. The minimum inhibitory concentrations (MICs) against common bacteria are as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 10 |

| Bacillus subtilis | 10 |

| Salmonella typhimurium | 10 |

These results indicate that the compound possesses significant antibacterial activity, comparable to established antibiotics .

Case Studies

- Study on Anti-inflammatory Properties : A study conducted on animal models demonstrated that administration of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide resulted in a marked decrease in paw edema induced by carrageenan, confirming its efficacy as an anti-inflammatory agent .

- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was found to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .

Q & A

Advanced Research Question

- Apoptosis Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure caspase-3/7 activation via fluorometric assays .

- Pathway Analysis : Use Western blotting to assess Bcl-2/Bax ratios and cytochrome c release .

- Comparative Studies : Benchmark against 5-bromothiophene-2-sulfonamide derivatives to identify structure-activity relationships .

How can computational modeling guide target identification for this sulfonamide?

Advanced Research Question

- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors, hydrophobic groups) using tools like Schrödinger’s Phase .

- Molecular Docking : Simulate binding to targets like BRD4 bromodomains (PDB: 6P05) with AutoDock Vina, prioritizing binding affinities (∆G < -10 kcal/mol) .

- ADMET Prediction : Use SwissADME to predict metabolic stability and blood-brain barrier penetration .

How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Advanced Research Question

- Dose-Response Studies : Perform IC determinations across multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .

- Target Profiling : Use kinase panels or proteome microarrays to identify off-target interactions .

- Mechanistic Validation : Knock down suspected targets (e.g., caspase-3) via siRNA to confirm pathway specificity .

What strategies improve solubility and bioavailability for in vivo studies?

Advanced Research Question

- Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based formulations .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to enhance absorption .

- Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release .

How is the compound classified structurally, and what functional groups drive reactivity?

Basic Research Question

- Classification : Sulfonamide with cyclohexyl-hydroxyethyl and thiophene moieties .

- Key Functional Groups :

- Sulfonamide (-SONH-): Participates in hydrogen bonding and enzyme inhibition .

- Hydroxyethyl group: Enhances water solubility and metabolic stability .

What methods assess metabolic stability in preclinical development?

Advanced Research Question

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .

How can selectivity against off-target enzymes (e.g., urease vs. kinases) be validated?

Advanced Research Question

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) in FRET-based urease inhibition studies .

- Selectivity Panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to rule out off-target activity .

What approaches evaluate synergistic effects in combination therapies?

Advanced Research Question

- Combinatorial Screening : Use a checkerboard assay with cisplatin or paclitaxel to calculate fractional inhibitory concentration indices (FICI) .

- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify synergistic pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.